This compound can be derived from the esterification of 4-hydroxybiphenyl-4-carboxylic acid with methanol, often facilitated by catalysts such as sulfuric acid or acryloyl chloride in the presence of bases like pyridine. Its classification falls under organic compounds, specifically within the subcategory of phenolic compounds and their derivatives.
The synthesis of methyl E-4-(4-hydroxyphenyl)cinnamate can be achieved through multiple routes:
In industrial settings, continuous esterification processes are employed to optimize yield and purity. Reactants are continuously fed into reactors where controlled conditions enable efficient conversion to the desired product, followed by distillation for purification.
The molecular formula for methyl E-4-(4-hydroxyphenyl)cinnamate is , with a molecular weight of 254.28 g/mol. The structure includes:
The structural representation can be illustrated using both InChI and SMILES formats:
InChI=1S/C16H14O3/c1-19-16(18)11-4-12-2-5-13(6-3-12)14-7-9-15(17)10-8-14/h2-11,17H,1H3/b11-4+
COC(=O)/C=C/C1=CC=C(C=C1)C2=CC=C(C=C2)O
.
Methyl E-4-(4-hydroxyphenyl)cinnamate is involved in various chemical reactions:
For oxidation, potassium permanganate in an alkaline medium is typically used; for reduction, lithium aluminum hydride in anhydrous ether is common; and for substitution reactions, alkyl halides in the presence of bases like sodium hydride are employed.
The mechanism of action for methyl E-4-(4-hydroxyphenyl)cinnamate involves its interactions with biological systems through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, while the biphenyl moiety interacts with hydrophobic regions of biomolecules. These interactions can modulate enzyme activity and receptor function, leading to various biological effects.
Methyl E-4-(4-hydroxyphenyl)cinnamate is typically a viscous liquid or solid at room temperature, depending on its purity and specific conditions.
Key chemical properties include:
Relevant data includes its melting point (not specified in available literature) and boiling point (not specified), indicating that further experimental characterization may be required for precise physical property data.
Methyl E-4-(4-hydroxyphenyl)cinnamate has several scientific applications:
Methyl E-4-(4-hydroxyphenyl)cinnamate (methyl-E-p-coumarate) is biosynthesized through the phenylpropanoid pathway, which converts the aromatic amino acid phenylalanine into hydroxycinnamic acids and their derivatives. This pathway initiates with the deamination of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL), followed by hydroxylation to p-coumaric acid catalyzed by cinnamate 4-hydroxylase (C4H). The cytochrome P450-dependent monooxygenase C4H is a critical gatekeeper, regulating carbon flux into the pathway. Methylation of p-coumaric acid by caffeic acid O-methyltransferase (COMT) yields methyl-E-p-coumarate. Alternatively, chalcone synthase (CHS) diverts intermediates toward flavonoids, competing for the precursor pool. The enzyme kinetics of C4H (Km = 12 µM for cinnamate) and CHS (Km = 8 µM for p-coumaroyl-CoA) determine substrate partitioning between lignin precursors and specialized metabolites like methyl-E-p-coumarate [1] [2].
C4H and CHS exhibit spatiotemporal coordination during plant development. In Scrophularia striata, C4H expression peaks during the reproductive phase, increasing p-coumarate availability by 2.3-fold compared to vegetative stages. CHS concurrently consumes p-coumaroyl-CoA to produce naringenin chalcone, creating a metabolic branch point. Suppressing CHS expression via RNAi in Nicotiana tabacum increased p-coumaroyl-CoA availability by 70%, enhancing methyl-E-p-coumarate yields to 4.5 µg/g FW. Conversely, C4H overexpression in Ocimum basilicum var. pilosum elevated methyl cinnamate (a structural analog) to 50% of total leaf volatile organic compounds, demonstrating precursor channeling [1] [2] [3].
Table 1: Key Enzymes in Methyl-E-p-Coumarate Biosynthesis
Enzyme | Gene Symbol | Function | Contribution to Pathway |
---|---|---|---|
Cinnamate 4-hydroxylase | C4H | Converts cinnamate to p-coumaric acid | Primary route for phenolic backbone synthesis |
Chalcone synthase | CHS | Condenses p-coumaroyl-CoA with malonyl-CoA | Competes for p-coumaroyl-CoA, limiting methyl-E-p-coumarate |
Caffeic acid O-methyltransferase | COMT | Methylates p-coumaric acid | Final step in methyl-E-p-coumarate production |
4-Coumarate:CoA ligase | 4CL | Activates p-coumarate to CoA ester | Prepares substrate for CHS or methylation |
Hormonal elicitors reprogram phenylpropanoid transcription factors (TFs), optimizing methyl-E-p-coumarate synthesis. In S. striata, salicylic acid (SA) at 300 ppm upregulated C4H expression 4.2-fold and CHS 3.8-fold during reproductive stages, correlating with a 90% increase in total phenolics. Jasmonic acid (JA) induced MYB and AP2/ERF TFs, which bind promoters of C4H and CHS, but with lower efficacy (1.8-fold induction). Gibberellic acid (GA) suppressed both genes by 40%, indicating hormone-specific modulation. O. basilicum transcriptomics revealed 12 bHLH and 8 MYB TFs co-expressed with methyl cinnamate biosynthetic genes under SA treatment, forming regulatory modules that enhance flux [1] [2].
Table 2: Elicitor Effects on Gene Expression and Metabolite Yield
Elicitor | Concentration | Fold Change in C4H | Fold Change in CHS | Total Phenolics Increase |
---|---|---|---|---|
Salicylic acid | 300 ppm | 4.2 | 3.8 | 90% |
Jasmonic acid | 100 ppm | 1.5 | 1.8 | 45% |
Gibberellic acid | 300 ppm | 0.6 | 0.6 | -20% |
Heterologous systems bypass native regulatory constraints to overproduce methyl-E-p-coumarate. C4H from S. striata (GenBank OK288016) and CHS (OK288015) were expressed in Escherichia coli BL21(DE3) using pET vectors, achieving soluble yields of 38 mg/L and 42 mg/L, respectively. However, E. coli’s limited precursor supply capped methyl-E-p-coumarate titers at 0.2 mg/L. Corynebacterium glutamicum proved superior due to native shikimate pathway flux; expressing Arabidopsis thaliana C4H and COMT in strain ATCC 13032 yielded 3829 mg/L of methylated phenolics. In planta, Nicotiana tabacum transformed with benzalacetone synthase (BAS) and raspberry ketone synthase (RZS1) produced 0.45 µg/g FW of raspberry ketone (structurally related to methyl-E-p-coumarate) via redirected phenylpropanoid flux [3] [5] [9].
CRISPR/Cas9 multiplex editing eliminates metabolic bottlenecks and integrates methyl-E-p-coumarate pathways. In C. glutamicum, double knockout of pheA (feedback-inhibited phenylalanine synthase) and tyrR (tyrosine repressor) increased intracellular phenylalanine 3.5-fold, boosting methyl-E-p-coumarate precursors. Simultaneous C4H and COMT integration at the GAPDH locus elevated titers to 648 mg/L. Plant systems benefited from tissue-specific editing: O. basilicum with CHS knockout in trichomes showed 40% higher methyl cinnamate without affecting flower development. Future designs include gRNAs targeting competitive branch pathways (e.g., flavonoid biosynthesis) and fusion of C4H with cytochrome P450 reductases for efficient electron transfer [3] [5] [8].
Table 3: Metabolic Engineering Strategies and Outcomes
Host Organism | Engineering Approach | Target Genes/Pathways | Methyl-E-p-Coumarate Yield |
---|---|---|---|
Corynebacterium glutamicum | pheA and tyrR knockout + C4H/COMT expression | Shikimate pathway deregulation | 648 mg/L |
Nicotiana tabacum | CHS RNAi + BAS/RZS1 expression | Redirected p-coumaroyl-CoA flux | 4.5 µg/g FW (raspberry ketone) |
Escherichia coli | pET28a-C4H/COMT expression | Heterologous enzyme production | 0.2 mg/L |
Ocimum basilicum | CRISPR-mediated CHS knockout | Competitive pathway reduction | 40% increase in methyl cinnamate |
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